![molecular formula C14H9Cl3O2 B1393951 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-25-1](/img/structure/B1393951.png)

2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride

Descripción general

Descripción

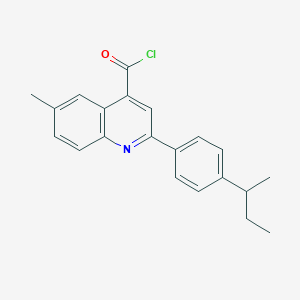

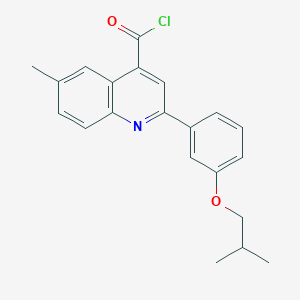

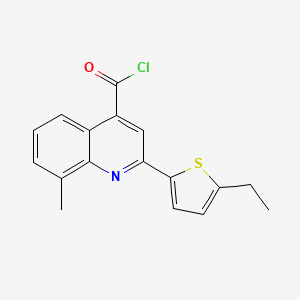

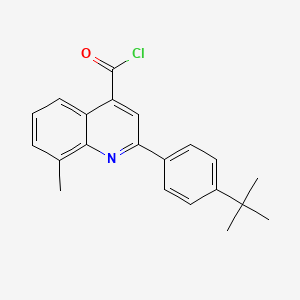

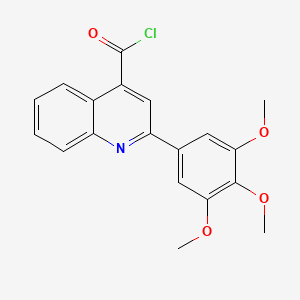

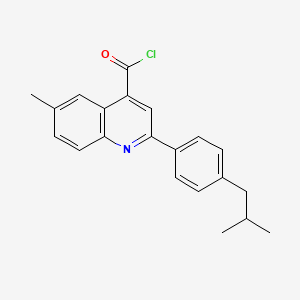

“2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” is a product used for proteomics research . It has a molecular formula of C14H9Cl3O2 and a molecular weight of 315.58 .

Physical And Chemical Properties Analysis

“2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” is described as a clear colorless to slightly colored liquid . Its molecular weight is 315.58 .Aplicaciones Científicas De Investigación

Synthesis of Dichlorobenzonitriles

- Scientific Field: Chemical Intermediates Research

- Application Summary: Dichlorobenzonitriles (DCBNs) and their derivatives are multi-functional organic intermediates with a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and so on . In this research, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride .

- Methods of Application: The method involved direct ammoxidation of 2,4-dichlorobenzyl chloride, which proved that the multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles . A novel route for efficient preparation of 2,5-dichlorobenzonitrile was developed by chloromethylation of p-dichlorobenzene first, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride .

- Results or Outcomes: The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% . This is the first case to prepare 2,5-dichlorobenzonitrile by catalytic gas-phase ammoxidation and also afforded a simple and economical approach for preparation of multi-chlorobenzonitriles .

Proteomics Research

- Scientific Field: Proteomics Research

- Application Summary: “2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” is used in proteomics research .

- Methods of Application: The specific methods of application in proteomics research are not detailed in the source .

- Results or Outcomes: The outcomes of its use in proteomics research are not specified in the source .

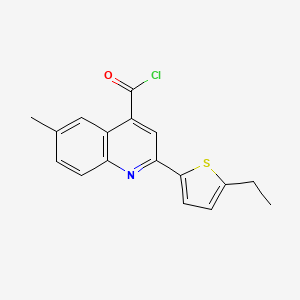

Synthesis of 2,4-Dichlorobenzoyl Chloride

- Scientific Field: Organic Chemistry

- Application Summary: 2,4-Dichlorobenzoyl chloride is an important organic synthesis intermediate, widely used in various fields . It is synthesized from 2,4-dichlorobenzotrichloride and carboxylic acid .

- Methods of Application: The method involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride . Then, rectification is performed to get the corresponding acyl chloride .

- Results or Outcomes: The method provides a clean production environment, allows for the recycling of the catalyst, and ensures a high yield .

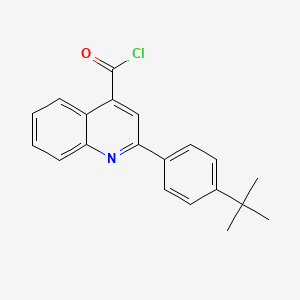

Synthesis of Biaryls

- Scientific Field: Organic Chemistry

- Application Summary: 2,4-Dichlorobenzoyl chloride is used in the synthesis of biaryls via the Suzuki coupling .

- Methods of Application: The specific methods of application in the synthesis of biaryls are not detailed in the source .

- Results or Outcomes: The outcomes of its use in the synthesis of biaryls are not specified in the source .

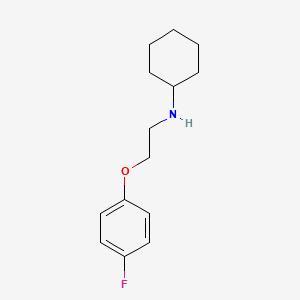

Synthesis of GlyT1 Inhibitors

- Scientific Field: Medicinal Chemistry

- Application Summary: 2,4-Dichlorobenzoyl chloride is used for acylation in the synthesis of potent non-sarcosine-derived GlyT1 inhibitors .

- Methods of Application: The specific methods of application in the synthesis of GlyT1 inhibitors are not detailed in the source .

- Results or Outcomes: The outcomes of its use in the synthesis of GlyT1 inhibitors are not specified in the source .

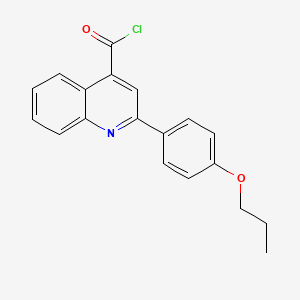

Synthesis of Thioesters

- Scientific Field: Organic Chemistry

- Application Summary: 2,4-Dichlorobenzoyl chloride is used in the synthesis of thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate .

- Methods of Application: The specific methods of application in the synthesis of thioesters are not detailed in the source .

- Results or Outcomes: The outcomes of its use in the synthesis of thioesters are not specified in the source .

Synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

- Scientific Field: Organic Chemistry

- Application Summary: 3,4-Dichlorobenzyl chloride has been used in Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for the synthesis of sertraline .

- Methods of Application: The specific methods of application in the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone are not detailed in the source .

- Results or Outcomes: The outcomes of its use in the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone are not specified in the source .

Synthesis of Poly(ether ketone)s

- Scientific Field: Polymer Chemistry

- Application Summary: 3,4-Dichlorobenzyl chloride has been used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups .

- Methods of Application: The specific methods of application in the synthesis of poly(ether ketone)s are not detailed in the source .

- Results or Outcomes: The outcomes of its use in the synthesis of poly(ether ketone)s are not specified in the source .

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWMGUAWUSJSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.